N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Overview
Description
“N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “this compound”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Scientific Research Applications
Anticancer Potential
A study highlighted the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent. These derivatives, particularly thieno[3,2-d]pyrimidin-4-amines 4a and 4c, exhibited inhibitory effects on human colorectal cancer cell proliferation similar to MPC-6827 at tested concentrations, showcasing their potential as anticancer compounds (Loidreau et al., 2020).
Dual Inhibitors of CLK1 and DYRK1A Kinases
Research on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues has demonstrated significant inhibitory potency against protein kinases, including CLK1 and DYRK1A. These compounds, particularly the thieno[3,2-d]pyrimidin-4-amine analogues, emerged as promising for the development of new pharmacological dual inhibitors of CLK1 and DYRK1A kinases, indicating their potential in targeted kinase inhibition therapies (Loidreau et al., 2013).
Antifungal Applications
Another study synthesized and investigated the antifungal effects of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound against Aspergillus terreus and Aspergillus niger. The results indicated that Aspergillus terreus was more affected by the antifungal compounds, with one compound in particular showing a higher effect than others, suggesting their potential as effective antifungal agents (Jafar et al., 2017).
Corrosion Inhibition
The inhibitive action of new pyrimidine derivatives, namely 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), against corrosion of mild steel in acidic medium was studied. These derivatives showed mixed-type inhibitor behavior and adsorption following Langmuir's isotherm, indicating their potential as effective corrosion inhibitors (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits the activity of Cytochrome bd oxidase . This inhibition leads to a decrease in ATP production, as evidenced by the ATP IC 50 values observed in various mycobacterial strains .
Biochemical Pathways
The inhibition of Cytochrome bd oxidase by this compound affects the oxidative phosphorylation pathway . This pathway is crucial for energy metabolism in Mycobacterium tuberculosis .
Result of Action
The result of this compound’s action is a decrease in ATP production in Mycobacterium tuberculosis . This decrease in energy production can inhibit the growth and proliferation of the bacteria .
Action Environment
The efficacy of this compound can be influenced by the expression levels of the Cytochrome bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, it was observed that all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to a clinical isolate strain, which may be attributed to the higher expression of the Cytochrome bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
Future Directions
Properties
IUPAC Name |
N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKVGCOFOZMMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=NC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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